Cas no 881667-40-9 (Kehokorin A)

Kehokorin A Chemical and Physical Properties
Names and Identifiers
-
- Kehokorin A
- α-L-Mannopyranoside, 8-hydroxy-1,6-dimethoxy-7-(4-methoxyphenyl)-2-dibenzofuranyl 6-deoxy-
-
- Inchi: 1S/C27H28O10/c1-12-21(29)22(30)23(31)27(35-12)37-18-10-9-17-20(25(18)33-3)15-11-16(28)19(26(34-4)24(15)36-17)13-5-7-14(32-2)8-6-13/h5-12,21-23,27-31H,1-4H3/t12-,21-,22+,23+,27-/m0/s1
- InChI Key: BVXZZBSRUHMSQH-YGVWRSSSSA-N
- SMILES: O(C1C(=CC=C2OC3=C(C(C4C=CC(OC)=CC=4)=C(O)C=C3C=12)OC)O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)C
Experimental Properties
- Density: 1.405±0.06 g/cm3(Predicted)
- Boiling Point: 705.9±60.0 °C(Predicted)
- pka: 8.80±0.30(Predicted)
Kehokorin A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K192005-10mg |
Kehokorin A |
881667-40-9 | 10mg |
$1499.00 | 2023-05-18 | ||
TRC | K192005-1mg |
Kehokorin A |
881667-40-9 | 1mg |
$190.00 | 2023-05-18 |
Kehokorin A Related Literature
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
5. Book reviews
Additional information on Kehokorin A
Exploring the Potential of Kehokorin A (CAS No 881667-40-9): A Comprehensive Review
In recent years, the scientific community has shown growing interest in Kehokorin A (CAS No 881667-40-9), a naturally occurring compound with promising biological activities. Researchers are particularly intrigued by its potential applications in anti-inflammatory and neuroprotective therapies, making it a hot topic in phytochemical research and drug discovery. This article delves into the molecular structure, pharmacological properties, and future prospects of this fascinating compound.
The CAS No 881667-40-9 identifies Kehokorin A as a unique chemical entity, distinguishing it from other bioactive molecules. Structurally, it belongs to the class of diterpenoids, which are known for their diverse biological effects. Recent studies have highlighted its ability to modulate key cellular pathways, including those involved in oxidative stress and immune response, addressing some of the most pressing health concerns in modern medicine.
One of the most searched questions about Kehokorin A relates to its mechanism of action. Current research suggests that it interacts with specific receptor proteins and enzymatic systems, potentially offering advantages over synthetic alternatives. This aligns with the increasing consumer demand for natural therapeutics and plant-based medicine, trends that have gained significant traction in post-pandemic healthcare discussions.
The pharmacokinetic profile of Kehokorin A (CAS No 881667-40-9) has become another focal point for researchers. Investigations into its bioavailability, metabolic pathways, and tissue distribution are providing crucial insights for potential clinical applications. These studies are particularly relevant given the current emphasis on precision medicine and personalized treatment approaches in therapeutic development.
From a commercial perspective, the extraction and purification of Kehokorin A present interesting challenges and opportunities. The compound's relative scarcity in nature has spurred interest in sustainable production methods, including biotechnological approaches and synthetic biology solutions. These aspects resonate strongly with the global push toward green chemistry and environmentally friendly pharmaceutical manufacturing.
In the context of intellectual property and research investment, Kehokorin A (CAS No 881667-40-9) represents an attractive target for both academic institutions and pharmaceutical companies. The growing number of patents filed related to its derivatives and formulations underscores its commercial potential, particularly in addressing unmet medical needs in chronic inflammatory conditions and degenerative diseases.
Looking ahead, the clinical translation of Kehokorin A research remains a key challenge. While preclinical data appears promising, questions about optimal dosing, long-term safety, and formulation stability need to be addressed. These considerations are especially important in light of increasing regulatory scrutiny and consumer expectations for evidence-based natural products.
The scientific literature on Kehokorin A (CAS No 881667-40-9) continues to expand, with new studies exploring its potential in combination therapies and adjuvant treatments. This reflects broader trends in medicine toward multi-target approaches and integrative healthcare strategies. As research progresses, this compound may well emerge as an important player in the next generation of phytopharmaceuticals.
For researchers and industry professionals tracking developments in bioactive natural products, Kehokorin A represents an exciting area of investigation. Its unique chemical properties and biological activities position it as a compound worthy of continued study, with potential implications for multiple therapeutic areas. The coming years will likely see increased attention to this molecule as more data emerges about its clinical potential and practical applications.
881667-40-9 (Kehokorin A) Related Products
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)



